![molecular formula C12H20 B135411 1,3-Dimethyladamantane CAS No. 702-79-4](/img/structure/B135411.png)
1,3-Dimethyladamantane
Overview
Description
1,3-Dimethyladamantane is a polycyclic alkane and a member of the adamantane family. It is characterized by its tricyclic structure with two methyl groups attached at the 1 and 3 positions. The molecular formula of this compound is C₁₂H₂₀, and it has a molecular weight of 164.29 g/mol . This compound is known for its stability and unique structural properties, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
1,3-Dimethyladamantane (1,3-DMA) is a derivative of adamantane, a type of diamondoid It’s known that adamantane derivatives have been studied for their potential use in various medical applications .
Mode of Action
It’s known that 1,3-dma undergoes c-h insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol .
Biochemical Pathways
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The physical properties such as densities, viscosities, surface tensions, and refractive indices of 1,3-dma have been studied . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It’s known that 1,3-dma can undergo various chemical reactions, suggesting that it may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-DMA. For instance, the reaction rates of pyrolysis and combustion of 1,3-DMA increase with higher temperature and reactant concentration . This suggests that environmental conditions such as temperature and concentration can significantly influence the action of 1,3-DMA.
Biochemical Analysis
Biochemical Properties
1,3-Dimethyladamantane undergoes C-H insertion reaction with phenylchlorocarbene . It also reacts with molecular oxygen in the presence of N-hydroxyphthalimide combined with cobalt salts to yield 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol
Cellular Effects
Its derivative, memantine, has been shown to have effects on cellular processes, particularly in the context of Alzheimer’s disease
Molecular Mechanism
It is known to undergo certain chemical reactions, such as C-H insertion with phenylchlorocarbene
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits a low-temperature ordered monoclinic phase which transforms into a high-temperature hexagonal plastic phase .
Preparation Methods
1,3-Dimethyladamantane can be synthesized through several methods. One common approach involves the rearrangement of perhydroacenaphthene in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 80-100°C with the continuous addition of a small amount of water. The resulting reaction mixture is then purified to obtain this compound . Another method involves the use of 1-bromo-3,5-dimethyladamantane as a starting material, which undergoes a series of reactions to yield this compound .
Chemical Reactions Analysis
1,3-Dimethyladamantane undergoes various chemical reactions, including:
C-H Insertion: It undergoes C-H insertion reactions with phenylchlorocarbene.
Substitution: It can be used in the synthesis of 1,3-dibromo-5,7-dimethyladamantane.
Common reagents and conditions for these reactions include molecular oxygen, N-hydroxyphthalimide, cobalt salts, and phenylchlorocarbene. The major products formed from these reactions are various substituted adamantane derivatives.
Scientific Research Applications
Pharmaceutical Applications
Memantine Synthesis
1,3-Dimethyladamantane serves as a precursor in the synthesis of memantine hydrochloride, a medication used to treat Alzheimer's disease. A two-step synthesis process has been developed that begins with 1,3-DMA and achieves an overall yield of approximately 83% for the final product. The first step involves the reaction of 3,5-dimethyladamantane with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane, followed by hydrolysis to yield memantine hydrochloride .
Antiviral Properties
Research indicates that derivatives of 1,3-DMA exhibit antiviral activity. These compounds have shown potential against various viruses by interfering with their replication processes. The structural properties of 1,3-DMA contribute to its effectiveness in this regard.
Material Science Applications
Polymer Chemistry
this compound is utilized in the development of high-performance polymers due to its rigidity and thermal stability. Its incorporation into polymer matrices enhances mechanical properties and thermal resistance, making it suitable for applications in aerospace and automotive industries.
Nanocomposites
The compound has been explored for use in nanocomposites where it acts as a reinforcing agent. The unique structure of 1,3-DMA allows for improved dispersion within the polymer matrix, leading to enhanced strength and durability of the final material.
Catalytic Applications
Catalyst Development
Recent studies have indicated that 1,3-DMA can be used in catalytic processes involving C-H activation reactions. It has been shown to undergo C-H insertion reactions with phenylchlorocarbene under specific conditions . This property opens avenues for its application in organic synthesis and industrial catalysis.
Environmental Chemistry
In environmental forensics, the analysis of hydrocarbons including 1,3-DMA can provide insights into pollution sources and degradation processes. Its presence can be used as a marker to trace contamination in various environments .
Data Table: Properties and Yields
Case Studies
Case Study 1: Memantine Synthesis
A study conducted on the synthesis of memantine from 1,3-DMA demonstrated a streamlined process that is suitable for industrial scale-up. The reaction conditions were optimized to achieve high yields while minimizing by-products .
Case Study 2: Environmental Forensics
In an environmental study focusing on hydrocarbon pollution, the presence of 1,3-DMA was analyzed as part of a larger dataset to identify sources of contamination in aquatic ecosystems. The findings highlighted its utility as a biomarker for certain types of industrial pollution .
Comparison with Similar Compounds
1,3-Dimethyladamantane is unique due to its specific substitution pattern and stability. Similar compounds include:
Adamantane: The parent compound of the adamantane family, which lacks the methyl substitutions at the 1 and 3 positions.
1-Bromo-3,5-dimethyladamantane: A brominated derivative used as an intermediate in various syntheses.
1-Adamantylamine: An amine derivative used in the synthesis of pharmaceuticals.
Compared to these compounds, this compound offers unique reactivity and stability, making it a valuable compound in both research and industrial applications.
Biological Activity
1,3-Dimethyladamantane (DMA) is a derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This compound has garnered attention in various fields, including pharmacology and materials science, due to its potential therapeutic effects and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a rigid cage-like structure, which contributes to its stability and biological interactions. Its chemical formula is , with a molecular weight of 178.28 g/mol. The presence of methyl groups at the 1 and 3 positions of the adamantane core influences its solubility and reactivity.
Mechanisms of Biological Activity
-
NMDA Receptor Antagonism :
- DMA acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that compounds like memantine (derived from DMA) exhibit neuroprotective effects by blocking excitotoxicity associated with excessive glutamate activity .
- Antioxidant Properties :
- Immunomodulatory Effects :
Therapeutic Applications
- Neurological Disorders :
-
Pain Management :
- There are indications that DMA may have analgesic properties through its action on NMDA receptors, potentially providing relief in chronic pain conditions.
- Cancer Therapy :
Table 1: Summary of Biological Activities of this compound
Notable Research Findings
- A study demonstrated that memantine significantly improved cognitive function in Alzheimer’s patients by modulating glutamatergic neurotransmission .
- Another investigation highlighted the antioxidant capacity of DMA in reducing neuronal damage in models of oxidative stress .
- Research into adamantane derivatives has shown promise in enhancing the delivery of chemotherapeutic agents through liposomal formulations .
Properties
IUPAC Name |
1,3-dimethyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNOIUTVJRWADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049439 | |
Record name | 1,3-Dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-79-4 | |
Record name | 1,3-Dimethyladamantane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-3-Dimethyladamantane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DIMETHYLADAMANTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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